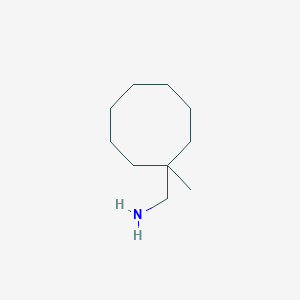

(1-Methylcyclooctyl)methanamine

説明

特性

IUPAC Name |

(1-methylcyclooctyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(9-11)7-5-3-2-4-6-8-10/h2-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBUYJFUZBQMCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 Methylcyclooctyl Methanamine and Its Stereoisomers

Retrosynthetic Dissection and Pathway Design for the (1-Methylcyclooctyl)methanamine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. chemicalbook.com This process involves identifying key bond disconnections that lead to logical and feasible forward synthetic steps.

Identification of Key Synthetic Precursors and Starting Materials

The primary disconnection for (1-Methylcyclooctyl)methanamine involves the C-C bond between the cyclooctyl ring and the aminomethyl group, or the C-N bond of the primary amine. This leads to several key precursors:

1-Methylcyclooctanecarbaldehyde: A direct precursor for reductive amination.

1-Methylcyclooctanecarbonitrile: Can be reduced to the target amine.

1-Methylcyclooctanecarboxamide: Another suitable substrate for reduction to the amine.

(1-Methylcyclooctyl)methanol: Can be converted to a leaving group for subsequent nucleophilic substitution with an amine equivalent.

1-Methylcyclooctanone: A versatile starting material for various transformations, including the addition of a one-carbon unit followed by amination.

Cyclooctanone (B32682): A readily available starting material that can be methylated and further functionalized.

Evaluation of Mechanistically Distinct Synthetic Routes

Several mechanistically distinct pathways can be envisioned for the synthesis of (1-Methylcyclooctyl)methanamine, each with its own set of advantages and limitations.

| Synthetic Route | Key Transformation | Potential Advantages | Potential Challenges |

| Route A | Reductive Amination | Often a one-pot procedure, good functional group tolerance. chegg.com | Requires synthesis of the precursor aldehyde or ketone. |

| Route B | Reduction of a Nitrile | Utilizes a stable intermediate, powerful reducing agents can be effective. | Synthesis of the nitrile may require harsh conditions. |

| Route C | Reduction of an Amide | Amides are generally stable, various reducing agents are available. | Requires a multi-step sequence to prepare the amide. |

| Route D | Nucleophilic Substitution | Can be highly efficient with good leaving groups. | Potential for elimination side reactions, may require protection of the amine. |

These routes will be explored in more detail in the subsequent sections.

Direct Amination Approaches for Cyclooctyl Systems

Direct amination methods offer an efficient means of introducing the amine functionality onto the cyclooctyl scaffold.

Reductive Amination Protocols for Carbonyl Precursors

Reductive amination is a widely used method for the synthesis of amines from aldehydes or ketones. chegg.com This reaction typically proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

A plausible route to (1-Methylcyclooctyl)methanamine involves the reductive amination of 1-methylcyclooctanecarbaldehyde with ammonia (B1221849). Various reducing agents can be employed for this transformation.

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727), NH₄OAc, ambient temperature | Mild and selective for the imine over the aldehyde. chegg.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane, acetic acid, ambient temperature | Effective for a wide range of substrates. |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, high pressure | "Green" method, but may require specialized equipment. |

The Leuckart-Wallach reaction is another classical method for the reductive amination of ketones, using formic acid or its derivatives as the reducing agent and nitrogen source. chemicalbook.com This one-pot reaction can be effective but often requires high temperatures.

Nucleophilic Substitution Reactions Utilizing Amine-Equivalent Reagents

An alternative direct approach involves the nucleophilic substitution of a suitable leaving group on the cyclooctyl scaffold with an amine-equivalent nucleophile. For instance, (1-methylcyclooctyl)methanol can be converted to a tosylate or a halide, which can then be displaced by ammonia or a protected amine equivalent like sodium azide (B81097) followed by reduction.

Multi-Step Construction of the (1-Methylcyclooctyl)methanamine Core

In cases where direct amination is not feasible or efficient, a multi-step approach is necessary to construct the target molecule. These sequences often involve the initial formation of the quaternary carbon center on the cyclooctane (B165968) ring, followed by the introduction of the aminomethyl group.

One potential multi-step synthesis starts from the commercially available cyclooctanone.

Step 1: Methylation of Cyclooctanone Cyclooctanone can be treated with a Grignard reagent, such as methylmagnesium bromide, to yield 1-methylcyclooctanol.

Step 2: Introduction of the One-Carbon Amine Precursor The tertiary alcohol can then be subjected to a variety of transformations to introduce a one-carbon unit that can be converted to the amine. A common method is the Ritter reaction, where the alcohol is treated with a nitrile (e.g., hydrogen cyanide or a protected cyanide source) in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the amine.

Alternatively, the alcohol can be converted to a leaving group and reacted with a cyanide salt to form 1-methylcyclooctanecarbonitrile.

Step 3: Reduction to the Primary Amine The resulting nitrile or amide can then be reduced to the target (1-Methylcyclooctyl)methanamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107).

| Precursor | Reducing Agent | Typical Solvent | Product |

| 1-Methylcyclooctanecarbonitrile | Lithium aluminum hydride (LiAlH₄) | Diethyl ether | (1-Methylcyclooctyl)methanamine |

| 1-Methylcyclooctanecarboxamide | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran | (1-Methylcyclooctyl)methanamine |

The choice of the specific multi-step sequence will depend on the availability of starting materials, the desired scale of the synthesis, and the need for stereochemical control, although the target molecule in this discussion is achiral.

Ring Expansion Methodologies for Eight-Membered Ring Formation

Ring expansion reactions offer a powerful tool for the synthesis of medium-sized rings, such as cyclooctane, from more readily available smaller ring precursors. These methods can circumvent the challenges of direct cyclization of long-chain precursors.

One notable approach is the Tiffeneau-Demjanov rearrangement , which involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to yield an expanded cycloketone. electronicsandbooks.comnumberanalytics.com For the synthesis of a precursor to (1-Methylcyclooctyl)methanamine, this would entail the treatment of 1-aminomethyl-1-methylcycloheptanol with nitrous acid. The reaction proceeds through the diazotization of the primary amine, followed by the expulsion of nitrogen gas to form a primary carbocation. A subsequent 1,2-alkyl shift, driven by the release of ring strain, results in the expansion of the seven-membered ring to an eight-membered ring, yielding 2-methylcyclooctanone. This ketone can then be further functionalized to introduce the aminomethyl group. The yields of the Tiffeneau-Demjanov rearrangement can be influenced by the initial ring size, with moderate success reported for the expansion to cyclooctane. electronicsandbooks.com

Another relevant ring expansion strategy is the Dowd-Beckwith ring expansion . This free-radical-based method allows for the expansion of a cyclic carbonyl compound by several carbons. chemrxiv.org For instance, a suitably substituted cycloheptanone (B156872) derivative could be expanded to a cyclooctanone. The reaction is initiated by the formation of an alkyl radical which then attacks the carbonyl group, leading to a bicyclic intermediate that rearranges to the expanded ring. chemrxiv.org Theoretical studies have shown that for certain substrates, the formation of the cyclooctane derivative is the major product. researchgate.net Recent advancements have utilized visible-light-induced palladium catalysis for the Dowd-Beckwith ring expansion, providing access to a range of medium-sized cyclic ketones under mild conditions. researchgate.netnih.gov

| Ring Expansion Method | Starting Material Example | Key Reagents | Product | Potential for (1-Methylcyclooctyl)methanamine Synthesis |

| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-1-methylcycloheptanol | Nitrous Acid (HNO₂) | 2-Methylcyclooctanone | High, provides a direct route to a key intermediate. |

| Dowd-Beckwith Ring Expansion | Methyl 1-(3-iodopropyl)-2-oxocycloheptanecarboxylate | AIBN, Bu₃SnH | Methyl 2-oxocyclooctanecarboxylate derivative | Moderate, requires a multi-step precursor synthesis but offers versatility. |

Intramolecular Cyclization Strategies for Cyclooctane Ring Closure

Intramolecular cyclization involves the formation of a ring from a single linear precursor containing reactive functional groups at its termini. While entropically less favored for larger rings, this strategy can be effective with appropriate substrate design and reaction conditions.

A potential approach involves the intramolecular cyclization of a dicarbonyl compound , such as a 1,8-diketone or a related derivative. For example, the intramolecular reductive amination of a precursor like 9-methyl-9-nitro-1,8-decanedial could, in principle, lead to a cyclooctylamine derivative after reduction of the nitro group. However, controlling the regioselectivity and avoiding competing intermolecular reactions can be challenging.

More sophisticated methods, such as the intramolecular cyclization of functionalized triterpenoids , have been shown to produce complex polycyclic systems containing eight-membered rings. For instance, the regioselective cyclization of a 1,10-seco-triterpenoid with a 2-cyano-3,10-diketone fragment has been reported to yield a pentacyclic system containing a functionalized eight-membered ring under basic conditions. masterorganicchemistry.com While not a direct synthesis of the target molecule, this demonstrates the feasibility of forming substituted cyclooctane rings through intramolecular C-C bond formation.

| Intramolecular Cyclization Strategy | Precursor Example | Key Transformation | Product | Relevance to (1-Methylcyclooctyl)methanamine Synthesis |

| Reductive Amination | 9-Methyl-9-aminodecane-1,8-dione | Intramolecular imine formation and reduction | Substituted cyclooctylamine | Moderate, challenges in precursor synthesis and cyclization efficiency. |

| Anionic Cyclization | 1,10-seco-triterpenoid derivative | Intramolecular nitrile-anionic cyclization | Fused polycyclic system with an eight-membered ring | Low direct relevance, but illustrates a principle for C-C bond formation. |

Stereoselective Synthesis of Enantiomers and Diastereomers of (1-Methylcyclooctyl)methanamine

The presence of a quaternary stereocenter at the C1 position of (1-Methylcyclooctyl)methanamine means that it can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound requires the use of stereoselective methods.

Chiral Auxiliary-Driven Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing chiral amines, a chiral auxiliary can be attached to a precursor molecule to direct the formation of one enantiomer over the other.

For example, a chiral auxiliary, such as a derivative of (R)-phenylglycinol, can be used to prepare a chiral bis(1,3-oxazolidinyl)alkane. Diastereoselective addition of a Grignard reagent to this intermediate, followed by removal of the auxiliary, can yield C2-symmetrical chiral diamines. electronicsandbooks.com This principle can be adapted to the synthesis of (1-Methylcyclooctyl)methanamine by using a chiral auxiliary to control the stereoselective addition of a methyl group or an aminomethyl surrogate to a cyclooctanone precursor. Pseudoephenamine has also been identified as a practical chiral auxiliary for asymmetric alkylation reactions, particularly for the formation of quaternary carbon centers. nih.gov

Enantioselective Catalysis in C-N Bond Formation Reactions

Enantioselective catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The catalytic enantioselective construction of quaternary stereocenters is a particularly active area of research. acs.orgnih.govscilit.comnih.govacs.org

For the synthesis of (1-Methylcyclooctyl)methanamine, an enantioselective catalytic method could be employed in the C-N bond forming step. For instance, the asymmetric reduction of a prochiral imine derived from 1-methylcyclooctyl methyl ketone could be achieved using a chiral catalyst. Alternatively, the catalytic enantioselective addition of a cyanide equivalent to 1-methylcyclooctanone, followed by reduction, could provide a route to the enantiomerically enriched target molecule. The synthesis of C2-symmetrical chiral diamines has been achieved through diastereoselective additions to bis(1,3-oxazolidinyl)alkanes, which can serve as ligands in enantioselective catalysis. electronicsandbooks.comresearchgate.netresearchgate.net

Diastereoselective Control in Remote Functionalization

Diastereoselective reactions are crucial when a molecule already contains one or more stereocenters and a new one is being created. In the context of substituted cyclooctanes, controlling the relative stereochemistry of substituents is a key challenge.

Recent work on the diastereoselective synthesis of trans-cyclooctenes has demonstrated that stereocontrolled 1,2-additions of nucleophiles to trans-cyclooct-4-enone can be achieved in high yield. chemrxiv.orgresearchgate.netnih.gov Computational transition-state models have been used to rationalize the observed diastereoselectivity. nih.gov While this specific example deals with an unsaturated cyclooctene, the principles of controlling diastereoselectivity through careful choice of reagents and reaction conditions are broadly applicable to the functionalization of saturated cyclooctane rings. For instance, the diastereoselective reduction of a chiral imine derived from a cyclooctanone precursor could be used to install the aminomethyl group with a specific stereochemical relationship to other substituents on the ring.

Process Optimization and Reaction Efficiency in the Synthesis of (1-Methylcyclooctyl)methanamine

The efficient synthesis of (1-Methylcyclooctyl)methanamine on a larger scale requires careful optimization of reaction conditions to maximize yield, minimize waste, and ensure safety and cost-effectiveness. Key transformations in the potential synthetic routes, such as the Hofmann and Curtius rearrangements, are often targeted for process optimization.

The Hofmann rearrangement , which converts a primary amide to a primary amine with one less carbon atom, is a plausible final step in the synthesis of the target molecule from 1-methylcyclooctanecarboxamide. numberanalytics.comwikipedia.org Traditional Hofmann conditions often involve stoichiometric and sometimes hazardous reagents. wikipedia.org Process optimization studies have focused on developing milder and more efficient protocols. For example, an electrochemical Hofmann rearrangement using a spinning three-dimensional anode has been developed for multigram scale synthesis, avoiding the use of stoichiometric oxidants. acs.org Continuous-flow methods have also been developed to improve the efficiency and safety of this rearrangement. researchgate.net

The Curtius rearrangement , which proceeds via an acyl azide intermediate to form an isocyanate that can be hydrolyzed to an amine, offers another route from a carboxylic acid precursor (1-methylcyclooctanecarboxylic acid). masterorganicchemistry.comorganic-chemistry.orgrsc.org Optimization of the Curtius rearrangement often focuses on improving the safety of handling potentially explosive azide intermediates and increasing the efficiency of the isocyanate trapping step. wikipedia.org Strategies for optimizing the reaction conditions include the use of microwave irradiation and continuous flow chemistry. numberanalytics.comnih.gov The use of catalysts or additives can also enhance the reaction rate and selectivity. numberanalytics.com

| Reaction | Key Optimization Parameters | Benefits of Optimization |

| Hofmann Rearrangement | Reagent choice (e.g., electrochemical methods), reaction technology (e.g., continuous flow) | Improved safety, reduced waste, increased scalability and productivity. |

| Curtius Rearrangement | Reaction conditions (e.g., microwave, flow), use of catalysts/additives | Enhanced safety, faster reaction times, improved yield and selectivity. |

Solvation Effects and Reaction Media Influence

The choice of solvent is a critical parameter in the synthesis of (1-Methylcyclooctyl)methanamine, as it can significantly influence reaction rates, equilibria, and the solubility of reactants and intermediates. In the context of reductive amination of a precursor like 1-methylcyclooctanecarbaldehyde, the solvent must facilitate both the initial formation of the imine or enamine intermediate and the subsequent reduction step.

Polar protic solvents, such as methanol and ethanol, are often employed in reductive aminations. They are effective at solvating the ammonium (B1175870) salt or amine nucleophile and the polar carbonyl group of the starting material. Furthermore, they are generally compatible with common reducing agents like sodium borohydride (B1222165). However, the protic nature of these solvents can sometimes lead to competitive reduction of the solvent or undesired side reactions.

Aprotic solvents, both polar and non-polar, offer alternatives. Polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (B109758) (DCM) can also be effective, particularly when using specific hydride reagents. Non-polar solvents such as toluene (B28343) or hexane (B92381) are less common for this transformation but might be considered in specific cases, for instance, to favor the precipitation of a product or to manage reaction exotherms. In the case of a Leuckart-Wallach type reaction, which utilizes formamide (B127407) or ammonium formate (B1220265) at high temperatures, the reaction medium is often the reagent itself, functioning as both solvent and nitrogen source.

The influence of the solvent on reaction yield in a hypothetical reductive amination of 1-methylcyclooctanecarbaldehyde is illustrated in the table below. This data is representative of general trends observed in similar synthetic transformations.

| Solvent System | Dielectric Constant (approx.) | Relative Yield (%) | Observations |

| Methanol | 33.0 | 85 | Good solubility of reactants, efficient reduction. |

| Ethanol | 24.3 | 82 | Slightly lower reactivity compared to methanol. |

| Tetrahydrofuran (THF) | 7.6 | 75 | Lower polarity may slow down imine formation. |

| Dichloromethane (DCM) | 9.1 | 78 | Good for in-situ imine formation and reduction. |

| Toluene | 2.4 | 45 | Poor solubility of the amine salt, leading to slow reaction rates. |

| Water (with co-solvent) | 80.1 | 60 | Potential for hydrolysis of the imine intermediate, but can be effective with specific catalytic systems. |

This table is illustrative and based on general principles of organic synthesis, not on reported data for the specific synthesis of (1-Methylcyclooctyl)methanamine.

Temperature, Pressure, and Stoichiometry Optimization

The optimization of reaction parameters such as temperature, pressure, and the stoichiometry of reactants is crucial for maximizing the yield and purity of (1-Methylcyclooctyl)methanamine.

Temperature: The optimal temperature for the synthesis will depend on the chosen synthetic route. For instance, reductive amination using sodium borohydride is often carried out at or below room temperature to control the reaction rate and minimize side reactions. In contrast, catalytic hydrogenation for the reduction of a nitrile or imine may require elevated temperatures to achieve a reasonable reaction rate. The Leuckart-Wallach reaction is known to require high temperatures, often in the range of 120-185 °C. wikipedia.org

Pressure: For reactions involving gaseous reagents, such as catalytic hydrogenation with H₂ gas, pressure is a key variable. Higher pressures of hydrogen can increase the rate of reduction. These reactions are typically carried out in a pressure vessel, with pressures ranging from atmospheric to several hundred psi. For other synthetic routes, the reaction is typically conducted at atmospheric pressure.

Stoichiometry: The molar ratio of the reactants can significantly impact the outcome of the synthesis. In a reductive amination, an excess of the amine source (e.g., ammonia or an ammonium salt) is often used to drive the equilibrium towards the formation of the imine intermediate. Similarly, an excess of the reducing agent may be employed to ensure complete conversion of the intermediate to the final amine product. However, using a large excess of any reagent can complicate the purification process. Careful optimization is therefore required to find the balance between high conversion and ease of product isolation.

The following table illustrates the hypothetical effect of stoichiometry on the yield of (1-Methylcyclooctyl)methanamine via reductive amination.

| Molar Ratio (Aldehyde:Amine:Reducing Agent) | Temperature (°C) | Relative Yield (%) | Notes |

| 1 : 1 : 1 | 25 | 65 | Incomplete conversion of the starting material. |

| 1 : 1.5 : 1.2 | 25 | 85 | Good balance, leading to high conversion. |

| 1 : 3 : 1.5 | 25 | 88 | Marginal improvement in yield, but increased purification difficulty. |

| 1 : 1.5 : 1.2 | 0 | 80 | Slower reaction rate, but potentially higher purity. |

| 1 : 1.5 : 1.2 | 50 | 75 | Increased side product formation at higher temperatures. |

This table is illustrative and based on general principles of organic synthesis, not on reported data for the specific synthesis of (1-Methylcyclooctyl)methanamine.

Catalyst Design and Ligand Screening for Enhanced Performance

For catalytic routes to (1-Methylcyclooctyl)methanamine, such as catalytic hydrogenation or transfer hydrogenation, the choice of catalyst and associated ligands is paramount for achieving high efficiency and, where applicable, stereoselectivity.

Catalyst Selection: Common catalysts for the reduction of nitriles or imines to amines include heterogeneous catalysts like Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). These catalysts are valued for their high activity and ease of separation from the reaction mixture. Homogeneous catalysts, such as those based on rhodium or iridium, can also be employed and often offer higher selectivity under milder conditions. For instance, a Cp*Rh(III) complex has been shown to catalyze the reductive amination of ketones at lower temperatures than the traditional Leuckart-Wallach reaction. nih.gov

Ligand Screening: In homogeneous catalysis, the ligands coordinated to the metal center play a crucial role in tuning the catalyst's activity and selectivity. For the synthesis of chiral (1-Methylcyclooctyl)methanamine, the use of chiral ligands is essential to induce enantioselectivity. Ligands such as chiral phosphines (e.g., BINAP, DuPhos) or diamines can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. The screening of a library of ligands is a common strategy to identify the optimal ligand for a specific transformation, maximizing both yield and enantiomeric excess.

The table below provides a hypothetical overview of catalyst and ligand screening for an asymmetric reductive amination approach to a chiral variant of (1-Methylcyclooctyl)methanamine.

| Catalyst Precursor | Chiral Ligand | Solvent | Enantiomeric Excess (ee, %) | Yield (%) |

| [Rh(COD)Cl]₂ | (R)-BINAP | Methanol | 92 | 85 |

| [Ir(COD)Cl]₂ | (S,S)-DuPhos | Toluene | 88 | 80 |

| RuCl₂(PPh₃)₃ | (R,R)-TsDPEN | Ethanol | 95 | 90 |

| Pd/C | - (achiral) | Methanol | 0 | 98 |

This table is illustrative and based on general principles of asymmetric catalysis, not on reported data for the specific synthesis of (1-Methylcyclooctyl)methanamine.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Methylcyclooctyl Methanamine

Amine Functionality Transformations: Advanced Derivatization Studies

The primary amine group in (1-Methylcyclooctyl)methanamine serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The steric hindrance imposed by the adjacent quaternary carbon of the cyclooctyl ring significantly influences the reactivity of the amine, often requiring specific reaction conditions to achieve efficient transformations.

Mechanistic Investigations of N-Acylation and N-Alkylation Reactions

N-Acylation: The reaction of (1-Methylcyclooctyl)methanamine with acylating agents, such as acid chlorides or anhydrides, leads to the formation of corresponding amides. Due to the steric bulk around the nitrogen atom, these reactions may proceed at a slower rate compared to less hindered primary amines. The mechanism follows a nucleophilic acyl substitution pathway where the amine attacks the carbonyl carbon of the acylating agent. To overcome the steric hindrance and achieve high yields, the use of coupling agents or more reactive acylating agents may be necessary. For instance, the reaction can be facilitated by the use of a base to neutralize the acid generated during the reaction. libretexts.org

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of (1-Methylcyclooctyl)methanamine can be achieved through various methods. Direct alkylation with alkyl halides is a common approach, though it can be prone to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile. The steric hindrance of the 1-methylcyclooctyl group can disfavor multiple alkylations. To achieve selective mono-alkylation, reductive amination is a powerful alternative. This method involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. This approach offers greater control and is often preferred for the synthesis of secondary amines derived from sterically hindered primary amines. Catalytic methods, such as the use of iridium or ruthenium complexes, can also facilitate the N-alkylation of amines with alcohols, providing a greener alternative to traditional alkylating agents. nih.gov

| Reagent/Catalyst | Product Type | Reaction Conditions | Reference |

| Acid Chloride/Anhydride | N-Acylated Amide | Typically with a base (e.g., pyridine, NaOH) at room temperature. | libretexts.org |

| Alkyl Halide | N-Alkylated Amine | Often requires elevated temperatures and may lead to a mixture of products. | libretexts.org |

| Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | N-Alkylated Amine | Reductive amination, typically under mild conditions. | youtube.com |

| Alcohol + Ir/Ru Catalyst | N-Alkylated Amine | Catalytic, often at elevated temperatures. | nih.gov |

| Dimethyl Carbonate (DMC) + Catalyst | N-Methylated Amine | Can be used for selective methylation. | nih.gov |

Formation of Complex Nitrogen-Containing Scaffolds

The primary amine of (1-Methylcyclooctyl)methanamine is a key building block for the synthesis of diverse nitrogen-containing heterocyclic structures. These scaffolds are of significant interest in medicinal chemistry and materials science.

One important application is the synthesis of spiro-heterocycles, where the cyclooctane (B165968) ring is spiro-fused to a newly formed heterocyclic ring. For example, multicomponent reactions involving the amine, an aldehyde, and a dipolarophile can lead to the formation of complex spiro-pyrrolidine derivatives. ua.esnih.gov The reaction proceeds through the in-situ formation of an azomethine ylide from the amine and aldehyde, which then undergoes a [3+2] cycloaddition with the dipolarophile.

Furthermore, the amine functionality can be utilized in cyclization reactions to form larger rings incorporating the nitrogen atom. For instance, intramolecular reactions of appropriately functionalized derivatives of (1-Methylcyclooctyl)methanamine can lead to the formation of medium-sized rings, such as piperidines. youtube.comwhiterose.ac.uk The synthesis of such structures often involves initial N-functionalization followed by a ring-closing step.

| Reaction Type | Scaffold Formed | Key Intermediates/Reaction | Reference |

| Multicomponent Cycloaddition | Spiro-pyrrolidines | Azomethine ylide formation followed by [3+2] cycloaddition. | ua.esnih.gov |

| Intramolecular Cyclization | Piperidines and other N-heterocycles | Formation of a new ring containing the nitrogen atom. | youtube.comwhiterose.ac.uk |

Reactivity of the Cyclooctyl Carbocyclic Framework

The eight-membered ring of (1-Methylcyclooctyl)methanamine also presents opportunities for chemical modification, although its reactivity is generally lower than that of the amine functionality.

Regioselective and Stereoselective Functionalization of the Ring

Direct functionalization of the C-H bonds of the cyclooctane ring is challenging but can be achieved under specific conditions. Directed C-H functionalization, where the amine or a derivative thereof directs a catalyst to a specific position on the ring, is a promising strategy for achieving regioselectivity. While specific examples for (1-Methylcyclooctyl)methanamine are not extensively documented, related studies on other cycloalkanes suggest that such transformations are feasible.

Ring Transformations, Contractions, and Expansion Rearrangements

The cyclooctyl ring can undergo various rearrangements, leading to either ring contraction or expansion, often driven by the release of ring strain or the formation of a more stable carbocation intermediate.

Ring Expansion: A notable reaction that can lead to ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.orgnumberanalytics.com This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. For (1-Methylcyclooctyl)methanamine, this would first require its conversion to the corresponding alcohol, (1-methylcyclooctyl)methanol, followed by reaction with nitrous acid. The reaction proceeds via the formation of a diazonium ion, which upon loss of nitrogen gas, generates a carbocation that can undergo a 1,2-alkyl shift, leading to a ring-expanded ketone. In the case of (1-Methylcyclooctyl)methanamine, this would theoretically lead to a 2-methylcyclononanone.

Ring Contraction: Ring contraction of the cyclooctyl ring is also a possibility under certain conditions. youtube.com For example, rearrangements involving the formation of a carbocation adjacent to the ring can induce a ring contraction to a more stable system, such as a substituted cycloheptane (B1346806) derivative. While specific examples for (1-Methylcyclooctyl)methanamine are scarce, related transformations in other large ring systems have been observed.

| Transformation | Product Type | Key Reagents/Conditions | Reference |

| Tiffeneau-Demjanov Rearrangement | Ring-expanded ketone (e.g., 2-methylcyclononanone) | Nitrous acid (from NaNO₂/HCl) on the corresponding 1-aminomethyl-cycloalkanol. | wikipedia.orgwikipedia.orgnumberanalytics.com |

| Carbocation-mediated Rearrangement | Ring-contracted products | Acidic conditions or generation of a carbocation adjacent to the ring. | youtube.com |

Stereochemical Outcomes in Transformations of (1-Methylcyclooctyl)methanamine

The presence of a chiral center at the quaternary carbon of the 1-methylcyclooctyl group (if the starting material is enantiomerically enriched) can influence the stereochemical outcome of reactions. Even without a chiral center in the starting material, the formation of new stereocenters during reactions can lead to diastereomeric products.

In reactions such as the formation of complex nitrogen-containing scaffolds, the stereochemistry of the final product is often controlled by the facial selectivity of the key bond-forming steps. For instance, in the [3+2] cycloaddition to form spiro-pyrrolidines, the approach of the dipolarophile to the azomethine ylide can be influenced by the steric bulk of the 1-methylcyclooctyl group, leading to the preferential formation of one diastereomer. ua.es

Similarly, in stereoselective synthesis, (1-Methylcyclooctyl)methanamine or its derivatives could potentially be used as chiral auxiliaries to control the stereochemistry of reactions at other parts of a molecule. nih.govnih.gov The bulky and conformationally defined cyclooctyl group could effectively shield one face of a reactive intermediate, directing the attack of a reagent to the opposite face.

| Reaction | Stereochemical Aspect | Controlling Factors | Reference |

| Spiro-pyrrolidine synthesis | Diastereoselectivity | Steric hindrance from the 1-methylcyclooctyl group influencing the cycloaddition trajectory. | ua.es |

| Asymmetric Synthesis | Enantioselectivity/Diastereoselectivity | Use as a chiral auxiliary to control the formation of new stereocenters. | nih.govnih.gov |

Analysis of Stereochemical Retention and Inversion at Chiral Centers

The (1-Methylcyclooctyl)methanamine molecule possesses a chiral center at the C1 position of the cyclooctyl ring, where the methyl and aminomethyl groups are attached. In reactions involving this chiral center, the stereochemical outcome—whether the original configuration is retained or inverted—is of fundamental importance. Typically, reaction mechanisms such as SN1 and SN2 at a chiral carbon lead to racemization and inversion of stereochemistry, respectively. However, without experimental data, such as polarimetry or chiral chromatography of reaction products, any discussion of stereochemical retention or inversion for reactions of (1-Methylcyclooctyl)methanamine remains purely speculative.

Inductive Effects on Diastereoselectivity in Subsequent Reactions

The methyl and aminomethyl groups on the cyclooctyl ring are expected to exert inductive effects that could influence the diastereoselectivity of subsequent reactions at other positions on the ring. The electron-donating nature of the alkyl groups could direct incoming reagents to specific faces of the molecule, leading to the preferential formation of one diastereomer over another. The conformational flexibility of the cyclooctane ring further complicates predictions. Without empirical data from reactions such as additions to carbonyls or ring-opening reactions, it is impossible to quantify the extent and nature of these inductive effects on diastereoselectivity.

In-depth Mechanistic Probing of Key Chemical Conversions

A thorough understanding of a compound's reactivity requires detailed mechanistic studies that identify transient species and map the energy landscape of a reaction.

Identification and Characterization of Reaction Intermediates

Key chemical conversions of amines like (1-Methylcyclooctyl)methanamine could include nucleophilic substitution, acylation, or oxidation. The identification of reaction intermediates, such as carbocations, radicals, or tetrahedral intermediates, is crucial for elucidating the reaction pathway. Spectroscopic techniques like NMR, IR, and mass spectrometry are typically employed for this purpose. The scientific literature currently contains no such studies for (1-Methylcyclooctyl)methanamine, preventing any data-driven characterization of its reaction intermediates.

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry provides powerful tools for analyzing reaction mechanisms, including the characterization of transition states and the mapping of the entire reaction coordinate. Such analyses provide insights into the energy barriers of a reaction and can help to explain observed reaction rates and selectivities. A search for computational studies on (1-Methylcyclooctyl)methanamine has revealed no published work in this area. Consequently, there are no available data tables of transition state energies or reaction coordinate diagrams to report.

Conformational Analysis and Stereodynamics of 1 Methylcyclooctyl Methanamine

Conformational Preferences of the Cyclooctane (B165968) Ring System

The eight-membered cyclooctane ring is known for its significant conformational flexibility, existing as a multitude of interconverting conformers with comparable energies. This complexity arises from the interplay of angle strain, torsional strain, and transannular interactions (steric hindrance between non-adjacent atoms across the ring).

Computational studies and experimental data for cyclooctane and its simple derivatives have identified several key low-energy conformations. The most stable and thus most populated conformation for the parent cyclooctane is the boat-chair form. This conformation effectively minimizes both angle strain and torsional strain.

Other notable conformations include the crown , twist-boat-chair , and boat-boat forms. The crown conformation, while possessing a high degree of symmetry, is slightly less stable than the boat-chair due to some eclipsing interactions. The twist-boat-chair represents a transition state or a shallow minimum on the potential energy surface, facilitating interconversion between other conformers. The boat-boat conformation is generally a higher-energy species.

For (1-methylcyclooctyl)methanamine, the inherent preference of the cyclooctane ring for the boat-chair conformation is expected to persist. However, the presence of substituents will modulate the relative energies of the different conformers.

| Conformation | Relative Energy (kcal/mol) - Unsubstituted Cyclooctane (Illustrative) |

|---|---|

| Boat-Chair | 0.0 |

| Crown | ~0.8 |

| Twist-Chair-Chair | ~1.6 |

| Boat-Boat | High |

The geminal substitution at the C1 position with a methyl group and a methanamine group introduces significant steric and electronic considerations that influence the conformational equilibrium of the cyclooctane ring.

Steric Effects: The fundamental principle of conformational analysis dictates that bulky substituents prefer to occupy positions that minimize steric interactions. In the context of the cyclooctane ring, this translates to a preference for pseudo-equatorial or exo positions over pseudo-axial or endo positions, where they would encounter greater transannular strain. In (1-methylcyclooctyl)methanamine, both the methyl and methanamine groups are attached to the same carbon. In a boat-chair conformation, one substituent will likely occupy a pseudo-axial position while the other occupies a pseudo-equatorial position to minimize steric clash between them. Given that the methanamine group is larger than the methyl group, it is plausible that the conformer where the methanamine group is in a less sterically hindered position would be favored.

Electronic Effects: The aminomethyl group introduces the possibility of intramolecular hydrogen bonding. The nitrogen atom of the amine can act as a hydrogen bond acceptor, and the hydrogens on the amine can act as donors. Depending on the ring conformation, the methanamine moiety could orient itself to form a hydrogen bond with a hydrogen atom on another part of the cyclooctane ring or potentially with the lone pair of the nitrogen atom interacting with a C-H bond. Such an intramolecular interaction could stabilize a particular conformation that might otherwise be of higher energy.

Intramolecular Interactions and Rotational Barriers of the Methanamine Moiety

The methanamine substituent (-CH₂NH₂) is not static; it possesses rotational freedom around the C1-C(methanamine) bond and the C-N bond. The rotational barrier of the C-N bond in simple amines is relatively low, allowing for rapid interconversion between different rotamers.

A key feature of the methanamine moiety is its ability to participate in intramolecular hydrogen bonding. rsc.org The nitrogen atom's lone pair and the N-H bonds can interact with other parts of the molecule. In (1-methylcyclooctyl)methanamine, the most likely intramolecular hydrogen bond would involve the amino group and a hydrogen atom on the cyclooctane ring, or potentially an interaction between the amino hydrogens and the electron cloud of a C-H bond. The formation of such a hydrogen bond would create a pseudo-cyclic structure, which could significantly influence the preferred conformation of the entire molecule by locking the methanamine group into a specific orientation. The strength of this interaction would depend on the geometry of the ring and the distance and angle between the donor and acceptor atoms.

The rotational barrier of the entire methanamine group around the C1-C(methanamine) bond will be influenced by steric hindrance from the adjacent methyl group and the rest of the cyclooctane ring. The energy profile of this rotation would likely show distinct minima corresponding to staggered conformations and maxima for eclipsed conformations relative to the substituents on the ring.

Computational Studies of Conformational Landscapes and Energy Profiles

Due to the conformational complexity of (1-methylcyclooctyl)methanamine, computational chemistry methods are indispensable for a detailed understanding of its conformational landscape and energy profiles.

Molecular Mechanics (MM) methods, such as MMFF94 or AMBER, are well-suited for performing initial conformational searches on flexible molecules like (1-methylcyclooctyl)methanamine. These methods are computationally less expensive and can rapidly explore a large number of potential conformations. A systematic search or a stochastic method like Monte Carlo can be employed to identify a broad range of low-energy conformers.

Quantum Chemical Methods , such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), provide more accurate energy calculations and are used to refine the geometries and relative energies of the conformers identified by molecular mechanics. pearson.com These higher-level calculations are crucial for obtaining reliable data on the subtle energy differences between various conformations and for accurately describing electronic effects like intramolecular hydrogen bonding.

A thorough computational study would predict the existence of several stable conformational isomers for (1-methylcyclooctyl)methanamine. The primary distinction between these isomers would be the conformation of the cyclooctane ring (e.g., different boat-chair and twist-chair forms) and the rotational position of the methanamine group.

The relative free energies of these conformers determine their population at a given temperature. It is anticipated that the global minimum energy conformation will be a boat-chair form of the cyclooctane ring. The precise arrangement of the methyl and methanamine groups will be a compromise between minimizing steric hindrance and maximizing any stabilizing intramolecular interactions.

| Compound Name |

|---|

| (1-Methylcyclooctyl)methanamine |

| Cyclooctane |

| Methylamine |

Experimental Methodologies for Probing Conformational Dynamics

The intricate conformational landscape of (1-Methylcyclooctyl)methanamine, characterized by a multitude of low-energy conformers and the dynamic interplay between them, necessitates the use of sophisticated experimental techniques for its elucidation. The primary methods employed to investigate these conformational dynamics are variable temperature spectroscopic studies, which provide insights into the energetics of conformational interconversions, and solid-state structural elucidation, which reveals the preferred conformation in the crystalline state.

Variable Temperature Spectroscopic Studies for Conformational Interconversion Barriers

Variable temperature (VT) spectroscopy, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, stands as a powerful, non-invasive tool for quantifying the kinetics of conformational exchange processes in solution. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with the interconversion between different conformers of (1-Methylcyclooctyl)methanamine.

The underlying principle of VT-NMR lies in the relationship between the rate of conformational exchange and the NMR timescale. At high temperatures, if the rate of interconversion between conformers is fast relative to the NMR timescale, the observed spectrum will be a time-averaged representation of all contributing conformations. This results in a single set of sharp, averaged signals for the nuclei within the molecule.

As the temperature is lowered, the rate of conformational exchange decreases. When the rate becomes comparable to the NMR timescale, significant broadening of the NMR signals is observed. This coalescence point, where two or more separate signals merge into a single broad peak, is of particular importance. The temperature at which coalescence occurs (the coalescence temperature, Tc) is directly related to the rate constant for the exchange process at that temperature.

Upon further cooling, if the rate of interconversion becomes slow enough on the NMR timescale, the individual conformers are effectively "frozen" out. The resulting spectrum is a superposition of the individual spectra for each populated conformer, with distinct signals for the nuclei in each unique chemical environment.

The energy barrier to interconversion, specifically the Gibbs free energy of activation (ΔG‡), can be calculated from the coalescence temperature and the frequency separation of the signals from the individual conformers. This analysis provides critical data on the flexibility of the cyclooctyl ring and the influence of the methyl and aminomethyl substituents on the dynamics of ring inversion and pseudorotation.

While specific experimental data for (1-Methylcyclooctyl)methanamine is not extensively available in the public domain, the table below illustrates the type of data that would be obtained from such a study, based on typical values for substituted cyclooctanes.

Table 1: Illustrative Variable Temperature 13C NMR Data for a Hypothetical Conformational Exchange in (1-Methylcyclooctyl)methanamine

| Temperature (K) | Observed Linewidth (Hz) of a Selected Signal | Qualitative Spectral Appearance |

| 350 | 5 | Sharp, time-averaged signal |

| 320 | 25 | Significant broadening |

| 300 (Tc) | 100 | Coalescence |

| 280 | 50 (two broad signals) | Decoalescence, two broad signals emerging |

| 250 | 10 (two sharp signals) | Two sharp signals for distinct conformers |

From such data, key thermodynamic parameters for the conformational interconversion can be derived, offering a detailed picture of the molecule's dynamic behavior in solution.

Solid-State Structural Elucidation for Preferred Crystal Conformations

While solution-state studies reveal the dynamic nature of (1-Methylcyclooctyl)methanamine, solid-state structural analysis, primarily through single-crystal X-ray diffraction, provides a static snapshot of the molecule in its lowest energy conformation within a crystal lattice. This technique offers precise atomic coordinates and allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, thereby defining the exact conformation adopted in the solid state.

The process involves growing a suitable single crystal of a salt of (1-Methylcyclooctyl)methanamine, as the parent amine is a liquid at room temperature. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

The conformation observed in the crystal structure is generally considered to be one of the lowest-energy conformers on the potential energy surface. However, it is important to recognize that crystal packing forces, such as intermolecular hydrogen bonding involving the aminomethyl group and van der Waals interactions, can influence the conformational preference in the solid state. These forces may stabilize a conformation that is not the most populated one in solution.

For (1-Methylcyclooctyl)methanamine, the solid-state structure would definitively identify which of the possible cyclooctane ring conformations (e.g., boat-chair, crown, boat-boat) is preferred and would detail the specific orientation of the methyl and aminomethyl substituents. The boat-chair conformation is generally the most stable for cyclooctane itself. wikipedia.org The presence of substituents can, however, alter this preference.

The structural data obtained from X-ray crystallography serves as a crucial benchmark for computational models that aim to predict the conformational preferences of the molecule.

Table 2: Hypothetical Crystallographic Data for a (1-Methylcyclooctyl)methanamine Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 15.1 Å, β = 98.5° |

| Conformation of Cyclooctyl Ring | Boat-Chair |

| Orientation of Methyl Group | Axial |

| Orientation of Aminomethyl Group | Equatorial |

Theoretical and Computational Chemistry Studies of 1 Methylcyclooctyl Methanamine

Electronic Structure and Bonding Characteristics

The electronic structure and bonding characteristics of (1-Methylcyclooctyl)methanamine can be extensively investigated using a variety of computational methods. These theoretical approaches provide deep insights into the molecule's behavior at a quantum mechanical level, which is often not fully accessible through experimental means alone.

Density Functional Theory (DFT) and ab initio calculations are powerful tools for understanding the molecular orbitals (MOs) of a chemical species. mdpi.com For a molecule like (1-Methylcyclooctyl)methanamine, methods such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) can be employed to optimize the molecular geometry and calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. longdom.org

Table 1: Hypothetical Molecular Orbital Energies for (1-Methylcyclooctyl)methanamine calculated using DFT (B3LYP/6-311++G(d,p))

| Molecular Orbital | Energy (eV) |

| HOMO-2 | -8.54 |

| HOMO-1 | -7.21 |

| HOMO | -6.03 |

| LUMO | 1.12 |

| LUMO+1 | 2.35 |

| LUMO+2 | 3.58 |

| HOMO-LUMO Gap | 7.15 |

This table is generated for illustrative purposes and does not represent experimentally verified data.

The analysis of the molecular orbitals would likely show that the HOMO is primarily localized on the nitrogen atom of the amine group, owing to the lone pair of electrons. The LUMO, on the other hand, would be expected to be distributed across the anti-bonding orbitals of the C-N and C-C bonds.

The distribution of electron density within a molecule is fundamental to its chemical properties. The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For (1-Methylcyclooctyl)methanamine, the MEP would show a region of negative potential around the nitrogen atom, indicating its nucleophilic character, while the hydrogen atoms of the amine group and adjacent carbons would exhibit positive potential. bas.bg

Fukui functions (f(r)) are conceptual DFT descriptors that help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. scm.comscm.com The condensed Fukui function, calculated for each atomic site, quantifies this reactivity. For an electrophilic attack, the site with the highest value of f+ is the most susceptible, while for a nucleophilic attack, the site with the highest f- value is the most reactive. bas.bgresearchgate.net Natural Population Analysis (NPA) or Mulliken population analysis can be used to determine the partial atomic charges. icm.edu.pl

Table 2: Hypothetical Condensed Fukui Functions and Mulliken Atomic Charges for Selected Atoms of (1-Methylcyclooctyl)methanamine

| Atom | Mulliken Charge (a.u.) | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C(quat) | 0.15 | 0.08 | 0.12 |

| CH3 | -0.21 | 0.02 | 0.05 |

| CH2-N | 0.05 | 0.15 | 0.18 |

| N | -0.55 | 0.35 | 0.03 |

| H(N) | 0.28 | 0.11 | 0.02 |

This table is generated for illustrative purposes and does not represent experimentally verified data.

The data would likely indicate that the nitrogen atom is the primary site for electrophilic attack, while the aminomethyl carbon (CH2-N) is a likely site for nucleophilic attack.

Prediction of Spectroscopic Parameters for Advanced Structural Assignments

Computational chemistry provides invaluable tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the elucidation of complex molecular structures. nih.gov

Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. osti.govarxiv.org By performing a frequency calculation on the optimized geometry of (1-Methylcyclooctyl)methanamine (e.g., using DFT), a set of harmonic vibrational frequencies can be obtained. researchgate.net These calculated frequencies are often systematically higher than the experimental values, and thus, scaling factors are typically applied to improve the agreement. nih.gov The potential energy distribution (PED) analysis can then be used to assign each calculated frequency to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net

Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments for Key Functional Groups of (1-Methylcyclooctyl)methanamine

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental IR (cm⁻¹) | Assignment |

| N-H symmetric stretch | 3350 | 3355 | ν(N-H) |

| N-H asymmetric stretch | 3420 | 3425 | ν(N-H) |

| C-H stretch (CH3) | 2955 | 2960 | ν(C-H) |

| C-H stretch (CH2) | 2920 | 2925 | ν(C-H) |

| N-H bend (scissoring) | 1610 | 1615 | δ(N-H) |

| C-N stretch | 1080 | 1085 | ν(C-N) |

This table is generated for illustrative purposes and does not represent experimentally verified data.

The prediction of NMR parameters is a powerful application of computational chemistry for confirming molecular structures and elucidating stereochemistry. medium.comunl.pt The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov These theoretical shifts can be correlated with experimental data to assign signals to specific atoms in the molecule. nih.govchegg.com

Furthermore, the calculation of spin-spin coupling constants (J-couplings) can provide critical information about the connectivity and dihedral angles between atoms, which is particularly useful for determining the conformation of the flexible cyclooctyl ring. medium.com

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for (1-Methylcyclooctyl)methanamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(quat) | - | 38.5 |

| CH3 | 1.05 (s) | 25.1 |

| CH2 (ring, avg.) | 1.50 (m) | 26.8, 32.4, 35.1 |

| CH2-N | 2.65 (s) | 55.2 |

| NH2 | 1.20 (br s) | - |

This table is generated for illustrative purposes and does not represent experimentally verified data. s = singlet, m = multiplet, br s = broad singlet.

Computational Modeling of Reaction Mechanisms and Energetics

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the transition states and intermediates that govern a chemical transformation. mdpi.com For (1-Methylcyclooctyl)methanamine, one could model various reactions, such as its behavior as a nucleophile in an S_N2 reaction or its role as a base in an acid-base reaction.

By calculating the potential energy surface for a proposed reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. The energy differences between these points provide the reaction's thermodynamic and kinetic profile, including activation energies and reaction enthalpies. For instance, modeling the N-alkylation of (1-Methylcyclooctyl)methanamine with an alkyl halide would involve locating the transition state for the nucleophilic attack of the nitrogen on the alkyl halide.

Table 5: Hypothetical Reaction Energetics for the N-methylation of (1-Methylcyclooctyl)methanamine with Methyl Iodide

| Parameter | Energy (kcal/mol) |

| Reactants Energy | 0.0 (Reference) |

| Transition State Energy | +15.2 |

| Products Energy | -10.5 |

| Activation Energy (Ea) | 15.2 |

| Enthalpy of Reaction (ΔH) | -10.5 |

This table is generated for illustrative purposes and does not represent experimentally verified data.

Such computational studies are invaluable for understanding reaction mechanisms, predicting product distributions, and designing new synthetic routes.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

The investigation of chemical reaction mechanisms at a molecular level relies heavily on the identification of transition states and the mapping of reaction pathways. A transition state represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding how reactants are converted into products. Computational methods for locating these fleeting structures are indispensable tools in modern chemistry. ims.ac.jp

A transition state search for a hypothetical reaction involving (1-Methylcyclooctyl)methanamine, for instance, its synthesis or degradation, would involve optimizing the geometry of the molecule to find a first-order saddle point on the potential energy surface. This is a point where the energy is a maximum in one direction (the reaction coordinate) and a minimum in all other directions.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is employed to trace the reaction pathway from the transition state downhill to the corresponding reactants and products. scm.com This method follows the steepest descent path in mass-weighted coordinates, providing a detailed map of the geometric and energetic changes that occur throughout the reaction. scm.com

Hypothetical IRC Analysis Data for a Reaction of (1-Methylcyclooctyl)methanamine:

| Reaction Coordinate | Energy (kcal/mol) | Key Interatomic Distances (Å) |

| -2.0 (Reactant Complex) | 0.0 | C-N: 1.47, N-H: 1.01 |

| -1.0 | 5.2 | C-N: 1.45, N-H: 1.05 |

| 0.0 (Transition State) | 15.8 | C-N: 1.38, N-H: 1.25 |

| 1.0 | 7.3 | C-N: 1.35, N-H: 1.50 |

| 2.0 (Product Complex) | -2.5 | C-N: 1.33, N-H: 1.75 |

Note: This table is illustrative and does not represent actual experimental or computational data.

Calculation of Activation Energies and Reaction Enthalpies

From the energies of the reactants, transition state, and products obtained through computational calculations, key thermodynamic and kinetic parameters can be derived. The activation energy (Ea) is the energy difference between the reactants and the transition state, and it is a critical factor in determining the rate of a reaction. A lower activation energy corresponds to a faster reaction.

The reaction enthalpy (ΔH) is the difference in energy between the products and the reactants. It indicates whether a reaction is exothermic (releases heat, ΔH < 0) or endothermic (absorbs heat, ΔH > 0).

Hypothetical Thermochemical Data for a Reaction of (1-Methylcyclooctyl)methanamine:

| Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | 15.8 |

| Reaction Enthalpy (ΔH) | -2.5 |

Note: This table is illustrative and does not represent actual experimental or computational data.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide valuable information about static structures and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. frontiersin.orgdrexel.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and other time-dependent phenomena. frontiersin.orgdrexel.edu

Conformational Sampling and Exploration of Interconversion Pathways

The flexible cyclooctyl ring and the rotatable bonds in (1-Methylcyclooctyl)methanamine suggest that it can adopt a variety of conformations. Computational conformational sampling methods are employed to explore the potential energy surface and identify the most stable conformers of a molecule. nih.gov Techniques such as stochastic searches or low-mode molecular dynamics can be used to generate a diverse ensemble of conformations. nih.gov

Hypothetical Conformational Analysis Data for (1-Methylcyclooctyl)methanamine:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) |

| 1 (Boat-Chair) | 0.0 | C1-C2-C3-C4: 75.2, C5-C6-C7-C8: -85.1 | 65 |

| 2 (Crown) | 1.2 | C1-C2-C3-C4: 60.1, C5-C6-C7-C8: 60.3 | 25 |

| 3 (Twist-Chair-Chair) | 2.5 | C1-C2-C3-C4: -45.8, C5-C6-C7-C8: 90.4 | 10 |

Note: This table is illustrative and does not represent actual experimental or computational data.

Solvation Models for Understanding Environmental Influence on Conformation and Reactivity

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are used in computational chemistry to account for the effects of the solvent on the solute's conformation and reactivity. These models can be either explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties.

For (1-Methylcyclooctyl)methanamine, which contains a polar amine group, the choice of solvent would be expected to impact its conformational preferences and the energetics of any reactions it undergoes. For example, in a polar solvent, conformations that expose the amine group to the solvent may be favored. Molecular dynamics simulations with different solvation models could provide a detailed picture of these environmental influences.

Derivatization and Strategic Utility of 1 Methylcyclooctyl Methanamine As a Building Block in Complex Chemical Synthesis

Incorporation of the (1-Methylcyclooctyl)methanamine Framework into Elaborate Molecular Architectures

The rigid and voluminous nature of the 1-methylcyclooctyl group can impart unique conformational constraints and solubility profiles to larger molecules, making it an attractive motif for inclusion in complex structures.

Synthesis of Novel Macrocyclic Systems Containing the Cyclooctyl Amine Moiety

Macrocycles are of significant interest in fields ranging from host-guest chemistry to drug discovery, often owing to a balance of conformational rigidity and flexibility. enamine.netuci.edu The primary amine of (1-methylcyclooctyl)methanamine provides a convenient point of entry for macrocyclization reactions. For instance, high-dilution acylation reactions with dicarboxylic acid chlorides or activated esters could be employed to form large macrolactams. rsc.org The bulky cyclooctyl group would likely influence the pre-organization of the linear precursor, potentially favoring cyclization over intermolecular polymerization.

One potential synthetic route could involve the reaction of (1-methylcyclooctyl)methanamine with a long-chain diacyl chloride, as illustrated in the following generalized scheme:

Table 1: Representative Macrocyclization Reaction

| Reactant A | Reactant B | Product Type | Potential Application |

|---|---|---|---|

| (1-Methylcyclooctyl)methanamine | Sebacoyl chloride | Diamide Macrocycle | Host-Guest Chemistry |

Furthermore, the amine can be readily converted into other functional groups suitable for different macrocyclization strategies, such as isocyanates for urethane-based macrocycles or azides for "click" chemistry approaches. The incorporation of the 1-methylcyclooctyl moiety is anticipated to enhance the lipophilicity of the resulting macrocycles, a property that can be crucial for membrane permeability. nih.gov

Construction of Polycyclic and Spirocyclic Compounds via (1-Methylcyclooctyl)methanamine Intermediates

Polycyclic and spirocyclic frameworks are prevalent in natural products and medicinally active compounds. nih.gov The (1-methylcyclooctyl)methanamine unit can serve as a key intermediate in annulation reactions to build such systems. For example, a Pictet-Spengler-type reaction with a suitable aldehyde could lead to the formation of a tetrahydro-β-carboline system fused to the cyclooctane (B165968) ring.

Spirocycles could be accessed through intramolecular cyclization of derivatives of (1-methylcyclooctyl)methanamine. For instance, acylation of the amine with a substrate containing a latent electrophile, followed by activation and cyclization, could generate a spirocyclic lactam. The quaternary carbon at the 1-position of the cyclooctyl ring is a pre-installed spirocenter, making this a highly efficient approach.

Table 2: Potential Spirocyclization Strategies

| Starting Material | Key Reaction | Spirocyclic Product Core |

|---|---|---|

| N-(4-bromobutanoyl)-(1-methylcyclooctyl)methanamine | Intramolecular N-alkylation | Spiro-pyrrolidinone |

Design and Application of (1-Methylcyclooctyl)methanamine-Derived Ligands in Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. The structural features of (1-methylcyclooctyl)methanamine make it an interesting scaffold for new ligand designs.

Development of Chiral Ligands for Asymmetric Catalytic Processes

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. youtube.com While (1-methylcyclooctyl)methanamine is itself achiral, its derivatives can be made chiral, or it can be used to synthesize ligands where chirality is introduced elsewhere. For example, conversion of the aminomethyl group into a phosphinomethyl group could yield a bulky phosphine (B1218219) ligand. The steric demand of the 1-methylcyclooctyl moiety would create a well-defined chiral pocket around a metal center, which could be effective in controlling the facial selectivity of reactions such as asymmetric hydrogenation or hydroformylation.

A hypothetical application could be in a rhodium-catalyzed asymmetric hydrogenation, where a diphosphine ligand derived from (1-methylcyclooctyl)methanamine could be employed.

Table 3: Illustrative Data for Asymmetric Hydrogenation of Methyl Acetoacetate

| Chiral Ligand | Metal | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| (R,R)-BDPP | Rh(I) | 88 | Published Data |

| (R)-BINAP | Ru(II) | >99 | Published Data |

| Hypothetical (1-Methylcyclooctyl)phosphine Ligand | Rh(I) | To be determined | - |

Investigation of Ligand-Metal Complex Formation and Coordination Chemistry

The coordination chemistry of ligands derived from (1-methylcyclooctyl)methanamine would be heavily influenced by the steric bulk of the cyclooctyl group. This steric hindrance can be used to stabilize low-coordinate metal centers or to enforce specific geometries around the metal. For example, a bidentate N,P-ligand, where the amine is one donor and a phosphine is the other, would have a large bite angle and a sterically encumbered coordination sphere.

The coordination number and geometry of the resulting metal complexes could be investigated using techniques such as X-ray crystallography and multinuclear NMR spectroscopy. nih.gov The electronic properties of these complexes, which are critical for their catalytic activity, could be probed by cyclic voltammetry and UV-Vis spectroscopy.

Exploitation as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com To be used as a chiral auxiliary, (1-methylcyclooctyl)methanamine would first need to be resolved into its separate enantiomers, as the quaternary carbon atom is a stereocenter. Once resolved, the enantiopure amine could be used in a variety of asymmetric transformations.

For instance, condensation with a carboxylic acid would form a chiral amide. Deprotonation alpha to the carbonyl group would generate a chiral enolate. The bulky 1-methylcyclooctyl group would effectively shield one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. After the reaction, the auxiliary can be cleaved and recovered. This approach is famously successful with auxiliaries like Evans' oxazolidinones and Ellman's sulfinamide. wikipedia.org

Table 4: Asymmetric Alkylation using a Chiral Amide Auxiliary

| Substrate | Electrophile | Diastereomeric Excess (de %) |

|---|---|---|

| Propionamide of (R)-(1-Methylcyclooctyl)methanamine | Benzyl bromide | To be determined |

The large, conformationally complex cyclooctane ring could offer unique stereodirecting effects compared to more commonly used auxiliaries.

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the use of (1-Methylcyclooctyl)methanamine as a chiral auxiliary for diastereoselective induction in carbon-carbon bond-forming reactions or for the evaluation of enantioselectivity control. The search for derivatization and strategic utility of this particular compound in complex chemical synthesis did not yield any detailed research findings or data tables.

General principles of chiral auxiliaries, such as those popularized by Evans, Corey, and Trost, involve the temporary incorporation of a chiral molecule to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, which include compounds like oxazolidinones and pseudoephedrine, are well-documented and have been extensively used in asymmetric synthesis. wikipedia.orgnih.gov They function by creating a chiral environment that directs the approach of a reactant to a prochiral substrate, leading to the preferential formation of one diastereomer over another. beilstein-journals.orgresearchgate.net

The typical process involves:

Derivatization: The chiral auxiliary is attached to the substrate, often through the formation of an amide or ester bond. nih.govsigmaaldrich.com

Diastereoselective Reaction: A carbon-carbon bond-forming reaction, such as an alkylation or an aldol (B89426) reaction, is performed. wikipedia.orgnih.gov The steric and electronic properties of the auxiliary dictate the facial selectivity of the reaction, resulting in a high diastereomeric excess.

Cleavage: The auxiliary is removed from the product, yielding an enantiomerically enriched compound, and can often be recovered for reuse. wikipedia.orgnih.gov

However, no studies detailing the application of (1-Methylcyclooctyl)methanamine in such a capacity could be located. Therefore, specific data on its derivatization, its effectiveness in inducing diastereoselectivity, and the resulting enantioselectivity of the final products are not available in the reviewed sources. Without published research, it is not possible to provide the requested article with scientifically accurate content, detailed findings, and data tables for this specific compound.

Future Research Directions and Emerging Paradigms in the Study of 1 Methylcyclooctyl Methanamine

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The synthesis of cyclic amines has traditionally relied on multi-step sequences that often involve protecting groups and harsh reagents. However, the principles of green chemistry are increasingly driving the development of more sustainable and efficient synthetic routes. For a molecule like (1-Methylcyclooctyl)methanamine, future research will likely focus on atom-economical and environmentally benign methodologies.

One promising avenue is the application of biocatalysis . The use of enzymes, such as imine reductases (IREDs), could enable the asymmetric synthesis of chiral variants of (1-Methylcyclooctyl)methanamine from a corresponding cyclic imine precursor. researchgate.netrsc.org This approach offers high enantioselectivity under mild reaction conditions, a significant advantage over many traditional chemical methods.

Another area of exploration is the use of photoredox catalysis . This technique can facilitate novel bond formations under visible light irradiation, potentially enabling the direct C-H functionalization of a cyclooctane (B165968) derivative to introduce the aminomethyl group in a single step. acs.orgchemrxiv.org Such a strategy would represent a significant improvement in synthetic efficiency over classical multi-step approaches.

Furthermore, the development of one-pot tandem reactions will be crucial. For instance, a sequence involving the catalytic reductive amination of a suitable keto-acid precursor could provide a streamlined route to N-substituted derivatives of (1-Methylcyclooctyl)methanamine. researchgate.net The use of earth-abundant metal catalysts, such as those based on iron or nickel, in these transformations would further enhance the sustainability of the synthesis. researchgate.net

To illustrate the potential of these methodologies, a comparative overview of hypothetical synthetic routes is presented in Table 1.

| Methodology | Hypothetical Precursor | Key Advantages | Potential Challenges |

| Biocatalytic Imine Reduction | 1-Methylcyclooctanecarbaldimine | High enantioselectivity, mild conditions, aqueous media. | Enzyme stability and substrate scope. |

| Photoredox C-H Aminomethylation | Methylcyclooctane | High atom economy, potential for late-stage functionalization. | Regioselectivity, development of suitable photocatalysts. |

| One-Pot Reductive Amination | 2-Methyl-2-(oxomethyl)cyclooctanone | Reduced workup steps, high efficiency. | Catalyst compatibility with multiple reaction steps. |

| Sustainable Catalytic Hydrogenation | 1-(Aminomethyl)-1-methylcyclooctene | Use of H2 as a clean reductant, high atom economy. | Catalyst poisoning, high pressure/temperature requirements. |

Integration of Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring